molecular formula C14H14F8O4 B1305821 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate CAS No. 66818-54-0

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate

Cat. No. B1305821
CAS RN: 66818-54-0
M. Wt: 398.24 g/mol
InChI Key: JTNUTCQSBBMBTF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate, also known as 1,6-二 (丙烯酰氧基)-2,2,3,3,4,4,5,5-八氟己烷 in Chinese, is a compound with the molecular formula C12H10F8O4 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

This compound is primarily used in organic synthesis reactions as an additive, alkylating agent, and nucleophile . It can react with compounds such as amino acids and amines to synthesize organic compounds .


Molecular Structure Analysis

The molecular weight of 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate is 370.19 . The linear formula of this compound is HOCH2(CF2)4CH2OH .


Chemical Reactions Analysis

As mentioned earlier, 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate can react with compounds such as amino acids and amines in organic synthesis reactions .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a strong irritating odor . It is soluble in organic solvents such as ethanol, ether, and acetone . The density of this compound is 1.43, and it has a boiling point of 98-100°C at 0.1mm and a refractive index of 1.3890-1.3950 .

Safety And Hazards

2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate is irritating and may cause discomfort when it comes into contact with skin, eyes, and mucous membranes .

properties

IUPAC Name

[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNUTCQSBBMBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379722
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate

CAS RN

66818-54-0
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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